molecular formula C7H7NO2 B3351595 1-Methylpyrrole-2,5-dicarbaldehyde CAS No. 37893-28-0

1-Methylpyrrole-2,5-dicarbaldehyde

Cat. No.: B3351595
CAS No.: 37893-28-0
M. Wt: 137.14 g/mol
InChI Key: HMGXRGDTHQEUAO-UHFFFAOYSA-N
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Description

1-Methylpyrrole-2,5-dicarbaldehyde is an organic compound with the molecular formula C7H7NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of two aldehyde groups at the 2 and 5 positions of the pyrrole ring, and a methyl group at the 1 position. This structure imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylpyrrole-2,5-dicarbaldehyde can be synthesized through several methods. One common approach involves the intermediate formation of 2,5-bis(1,3-benzodithiol-2-yl)pyrroles, followed by hydrolysis with mercury(II) oxide (HgO) and 35% aqueous tetrafluoroboric acid (HBF4) in dimethyl sulfoxide (DMSO). This method yields this compound in high overall yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1-Methylpyrrole-2,5-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids.

    Reduction: The aldehyde groups can be reduced to primary alcohols.

    Substitution: The methyl group and the pyrrole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: 1-Methylpyrrole-2,5-dicarboxylic acid.

    Reduction: 1-Methylpyrrole-2,5-dimethanol.

    Substitution: Various substituted pyrrole derivatives depending on the reagents used.

Scientific Research Applications

1-Methylpyrrole-2,5-dicarbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 1-methylpyrrole-2,5-dicarbaldehyde is primarily related to its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    Pyrrole-2-carboxaldehyde: Similar structure but lacks the methyl group at the 1 position.

    1-Methylpyrrole-2-carboxaldehyde: Similar structure but has only one aldehyde group.

    Pyrrole-2,5-dicarboxaldehyde: Similar structure but lacks the methyl group at the 1 position.

Uniqueness

1-Methylpyrrole-2,5-dicarbaldehyde is unique due to the presence of both the methyl group and two aldehyde groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various research applications .

Properties

IUPAC Name

1-methylpyrrole-2,5-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-8-6(4-9)2-3-7(8)5-10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGXRGDTHQEUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473382
Record name 1H-Pyrrole-2,5-dicarboxaldehyde, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37893-28-0
Record name 1H-Pyrrole-2,5-dicarboxaldehyde, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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